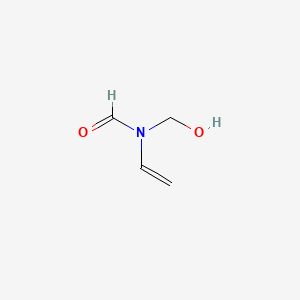
N-(Hydroxymethyl)-N-vinylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Hydroxymethyl)-N-vinylformamide: is an organic compound that features both hydroxymethyl and vinyl functional groups attached to a formamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Hydroxymethyl)-N-vinylformamide typically involves the reaction of formamide with formaldehyde and acetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the hydroxymethyl and vinyl groups.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: N-(Hydroxymethyl)-N-vinylformamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the vinyl group.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formyl or carboxyl derivatives.
Reduction: Ethyl derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
N-(Hydroxymethyl)-N-vinylformamide has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties such as enhanced thermal stability and mechanical strength.
Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Industry: this compound is used in the production of adhesives, coatings, and resins with improved performance characteristics.
Mecanismo De Acción
The mechanism by which N-(Hydroxymethyl)-N-vinylformamide exerts its effects involves the interaction of its functional groups with various molecular targets. The hydroxymethyl group can form hydrogen bonds with other molecules, while the vinyl group can participate in polymerization reactions. These interactions can lead to the formation of stable and functional materials with desired properties.
Comparación Con Compuestos Similares
N-(Hydroxymethyl)acetamide: Similar in structure but lacks the vinyl group, making it less reactive in polymerization reactions.
N-Vinylformamide: Lacks the hydroxymethyl group, which reduces its ability to form hydrogen bonds and affects its solubility and reactivity.
Uniqueness: N-(Hydroxymethyl)-N-vinylformamide is unique due to the presence of both hydroxymethyl and vinyl groups, which confer a combination of reactivity and stability. This makes it a versatile compound for various applications in different fields.
Propiedades
Número CAS |
83579-28-6 |
|---|---|
Fórmula molecular |
C4H7NO2 |
Peso molecular |
101.10 g/mol |
Nombre IUPAC |
N-ethenyl-N-(hydroxymethyl)formamide |
InChI |
InChI=1S/C4H7NO2/c1-2-5(3-6)4-7/h2-3,7H,1,4H2 |
Clave InChI |
MLADWLUEOJQILB-UHFFFAOYSA-N |
SMILES canónico |
C=CN(CO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




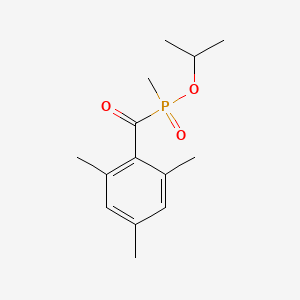
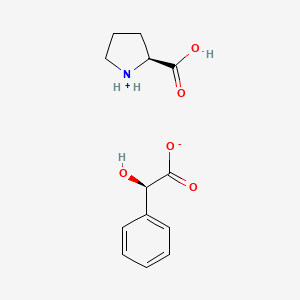

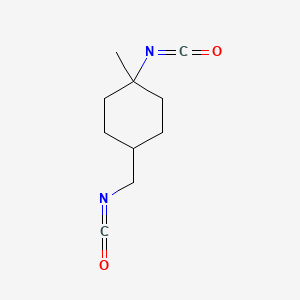
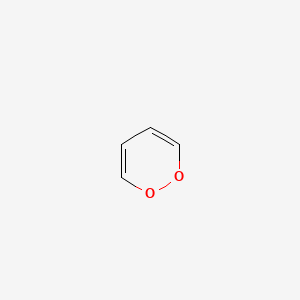
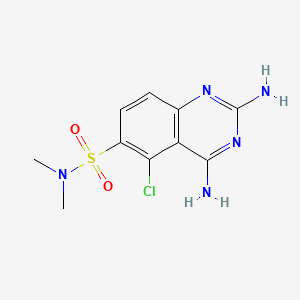


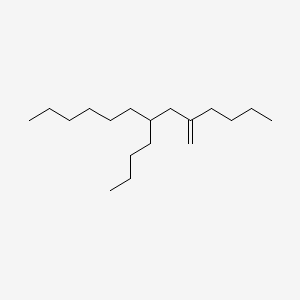
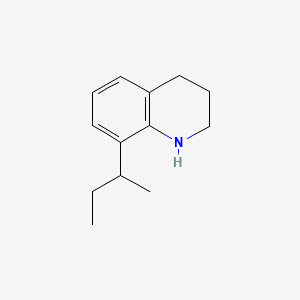
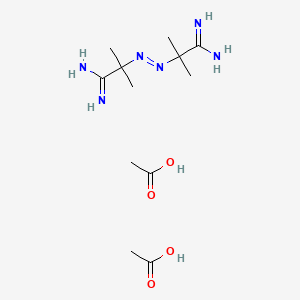
![2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]](/img/structure/B12668430.png)
